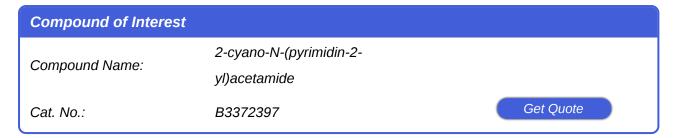


## An In-depth Technical Guide to 2-cyano-N-(pyrimidin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of **2-cyano-N-(pyrimidin-2-yl)acetamide**, including its chemical identity, synthesis, and potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

# Compound Identification and Physicochemical Properties

**2-cyano-N-(pyrimidin-2-yl)acetamide** is a heterocyclic compound featuring a central pyrimidine ring linked to a cyanoacetamide moiety. While a specific CAS number for this compound is not readily available in major chemical databases, a product with the SKU number 90158-72-8 has been listed by some suppliers.[1]

#### Structure:

Table 1: Physicochemical Properties of **2-cyano-N-(pyrimidin-2-yl)acetamide** 



Property	Value	Source
Molecular Formula	C7H6N4O	PubChem[2]
Molecular Weight	162.15 g/mol	PubChem[2]
IUPAC Name	2-cyano-N-(pyrimidin-2- yl)acetamide	PubChem[2]
SMILES	C1=CN=C(N=C1)NC(=O)CC# N	PubChem[2]
InChI	InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12)	PubChem[2]
Predicted XlogP	-0.3	PubChem[2]

## **Synthesis of N-Substituted Cyanoacetamides**

The synthesis of N-substituted cyanoacetamides can be achieved through several methods, most commonly by the reaction of an amine with a cyanoacetic acid derivative.[3] Another approach involves the condensation of an amine with ethyl cyanoacetate.[4] Microwave-assisted synthesis has been shown to be an efficient method for producing cyanoacetamide derivatives.[5]

This protocol is a representative example for the synthesis of an N-aryl cyanoacetamide and can be adapted for **2-cyano-N-(pyrimidin-2-yl)acetamide** by substituting the appropriate amine.

Objective: To synthesize an N-aryl-2-cyanoacetamide via condensation.

#### Materials:

- Aromatic amine (e.g., aniline or a substituted aniline) (10 mmol)
- Ethyl cyanoacetate (10 mmol)
- Ethanol (20 mL)

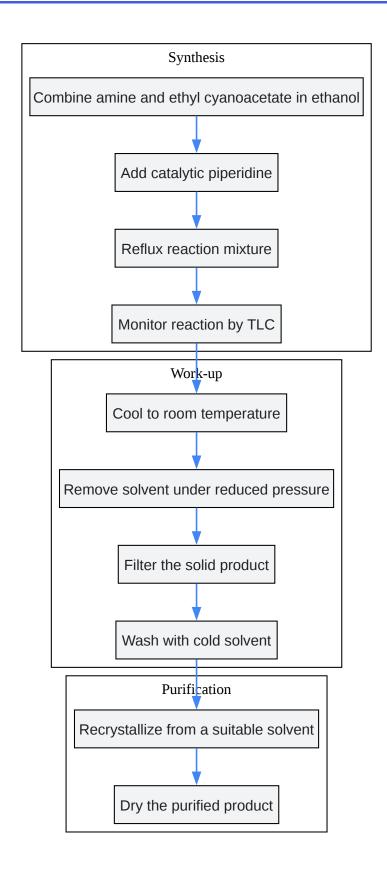


- Piperidine (catalytic amount)
- · Round-bottom flask with reflux condenser
- Stirring apparatus and heating mantle
- Beakers, graduated cylinders, and filtration apparatus
- Recrystallization solvent (e.g., ethanol)

#### Procedure:

- A mixture of the aromatic amine (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
- A catalytic amount of piperidine is added to the mixture.
- The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
- The crude product is purified by recrystallization from a suitable solvent to yield the pure Naryl-2-cyanoacetamide.[2]





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A generalized workflow for the synthesis and purification of N-substituted cyanoacetamides.



## Potential Biological Activity and Mechanism of Action

While specific biological data for **2-cyano-N-(pyrimidin-2-yl)acetamide** is limited, the broader class of pyrimidine and cyanoacetamide derivatives has been extensively studied and shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

Numerous studies have reported the synthesis of pyrimidine derivatives with significant antibacterial and antifungal activity.[6][9] Similarly, various N-hetaryl-2-cyanoacetamide derivatives have demonstrated potential as anticancer agents.[10]

Table 2: Biological Activities of Representative Cyanoacetamide and Pyrimidine Derivatives

Compound	Activity	Assay	Results	Reference
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide	Insecticidal	Against cowpea aphid nymphs	LC <sub>50</sub> = 0.192 ppm (24h)	[11]
Pyrimidine derivatives	Antibacterial	In vitro against S. aureus and E. coli	Significant inhibition zones	[9]
N-(4,5,6,7- tetrahydrobenzo[ b]thiophen-2-yl) cyanoacetamide derivatives	Anticancer	Cytotoxicity against PC3 and HepG2 cells	Active cytotoxicity	[10]
Phenothiazinyl cyanoacrylamide s	Antioxidant	Radical scavenging activity	IC50 = 37.32 μM	[12]

A significant number of pyrimidine derivatives have been identified as protein kinase inhibitors. [7] Protein kinases are crucial enzymes in cellular signaling pathways, and their inhibition can disrupt processes essential for cancer cell proliferation and survival.[13]

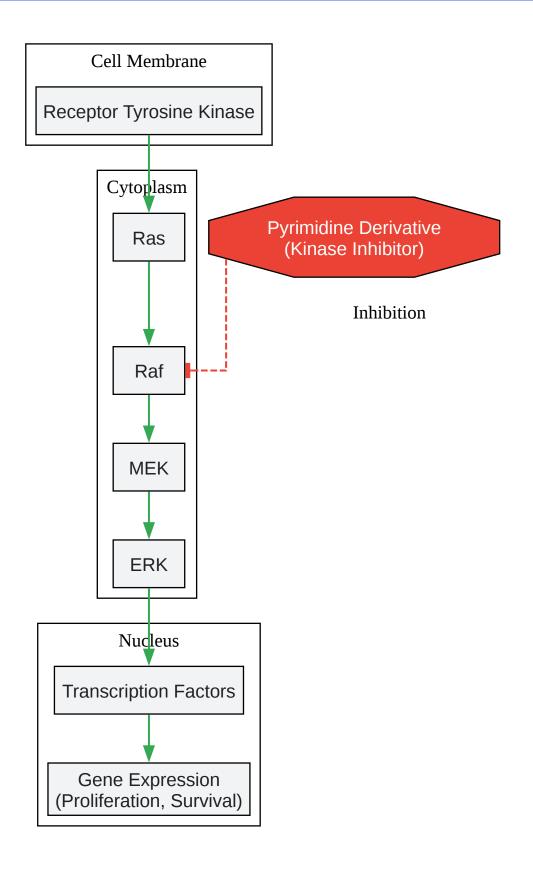






The general mechanism involves the inhibitor binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[14]





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A simplified diagram of a protein kinase signaling pathway (e.g., MAPK pathway) and the point of inhibition.

### **Experimental Protocols for Biological Assays**

This protocol describes a standard method for evaluating the antibacterial activity of synthesized compounds.

Objective: To determine the susceptibility of bacterial strains to the synthesized compounds.

#### Materials:

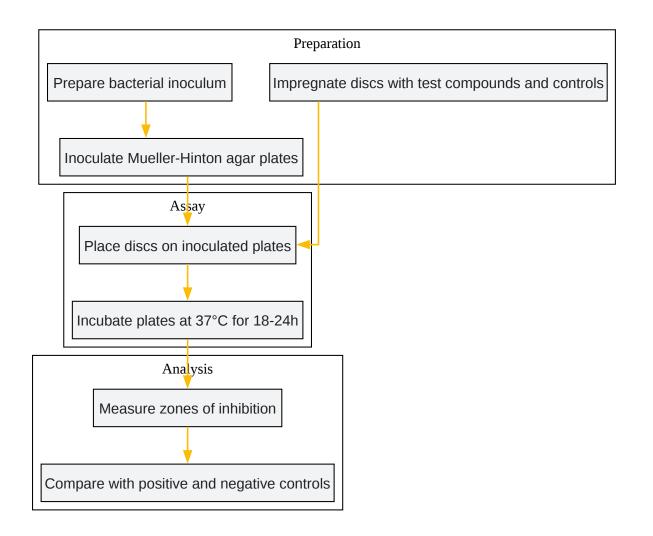
- Synthesized compound stock solution (in a suitable solvent like DMSO)
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton agar plates
- Sterile cotton swabs
- Sterile filter paper discs
- Standard antibiotic discs (positive control)
- Solvent-loaded discs (negative control)
- Incubator

#### Procedure:

- Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).
- A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
- Sterile filter paper discs are impregnated with a known concentration of the synthesized compound solution.



- The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated agar plate.
- The plates are incubated at 37°C for 18-24 hours.
- The zone of inhibition (the diameter of the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[9]



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